

# Test-Retest Reproducibility of PDE10A PET Tracers: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the test-retest reproducibility of binding potential for Positron Emission Tomography (PET) tracers targeting the phosphodiesterase 10A (PDE10A) enzyme. While this guide focuses on the landscape of PDE10A PET tracers, it is important to note that at the time of publication, test-retest reproducibility data for AMG 580 is not publicly available. Therefore, this document presents available data for alternative PDE10A tracers to serve as a benchmark for evaluating the expected performance of such neuroimaging agents.

## **Introduction to PDE10A and PET Imaging**

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the striatum of the brain and is a key target for the development of therapeutics for neurological and psychiatric disorders. PET imaging with specific radiotracers allows for the in vivo quantification of PDE10A, providing valuable information on target engagement and pharmacodynamics of novel drugs. A critical characteristic of any PET tracer is its test-retest reproducibility, which ensures that measurements of binding potential (BP) are stable and reliable over time. High reproducibility is essential for the validity of longitudinal studies, such as those assessing disease progression or the effects of therapeutic interventions.

## **Comparative Analysis of Test-Retest Reproducibility**



The following table summarizes the available test-retest reproducibility data for alternative PDE10A PET tracers. The key metrics presented are the absolute test-retest variability (%VAR) and the intraclass correlation coefficient (ICC). Lower %VAR and higher ICC values (closer to 1) indicate greater reproducibility.

Tracer	Brain Region	Analysis Method	Test-Retest Variability (%VAR)	Intraclass Correlation Coefficient (ICC)	Reference
AMG 580	Data not available	Data not available	Data not available	Data not available	
[18F]MNI-659	Caudate	SRTM	<10%	>0.9	[1][2]
Putamen	SRTM	<10%	>0.9	[1][2]	
Globus Pallidus	SRTM	<10%	>0.9	[1][2]	
Caudate	2TCM	10-20%	0.4-0.8	[1]	
Putamen	2TCM	10-20%	0.4-0.8	[1]	
Globus Pallidus	2TCM	10-20%	0.4-0.8	[1]	
[18F]JNJ- 42259152	Putamen	SRTM	5-12%	Not Reported	[3]
Caudate Nucleus	SRTM	5-12%	Not Reported	[3]	
Ventral Striatum	SRTM	5-12%	Not Reported	[3]	
Substantia Nigra	2T VT	5-19%	Not Reported	[3]	

SRTM: Simplified Reference Tissue Model; 2TCM: Two-Tissue Compartment Model; 2T VT: Two-Tissue Compartment Model Distribution Volume



## **Experimental Protocols**

The following provides a generalized experimental protocol for a test-retest PET imaging study, based on common practices in the field. Specific parameters may vary between studies.

#### Subject Preparation:

- Subjects are typically required to fast for a minimum of 4-6 hours prior to the PET scan.
- A venous catheter is inserted for radiotracer injection.
- For studies requiring arterial blood sampling, an arterial line is placed.
- Subjects are positioned in the PET scanner with a head-holder to minimize motion.

#### PET Image Acquisition:

- A transmission scan is performed for attenuation correction.
- The radiotracer (e.g., [18F]MNI-659) is administered as an intravenous bolus.
- Dynamic PET data is acquired in list mode for a duration of 90-120 minutes.
- The test and retest scans are performed on separate days, typically within a few weeks, to minimize biological variability.

#### Arterial Blood Sampling (if applicable):

- Manual or automated arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma.
- Samples are analyzed to determine the fraction of unmetabolized parent radiotracer.

#### Image Analysis:

- PET images are reconstructed using standard algorithms.
- Regions of interest (ROIs) are delineated on co-registered magnetic resonance (MR) images.



- Time-activity curves (TACs) are generated for each ROI.
- Binding potential (BP\_ND\_) is calculated using kinetic models such as the Simplified Reference Tissue Model (SRTM) or a two-tissue compartment model (2TCM) with an arterial input function.

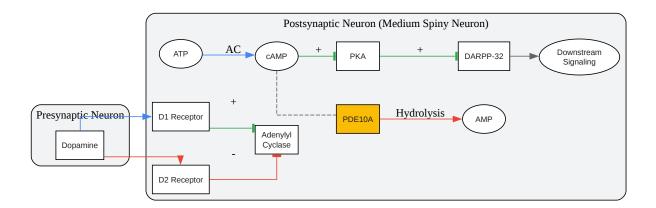
#### Statistical Analysis:

- Test-retest variability is calculated as the absolute difference between the two measurements divided by their mean.
- The intraclass correlation coefficient (ICC) is calculated to assess the reliability of the measurements.

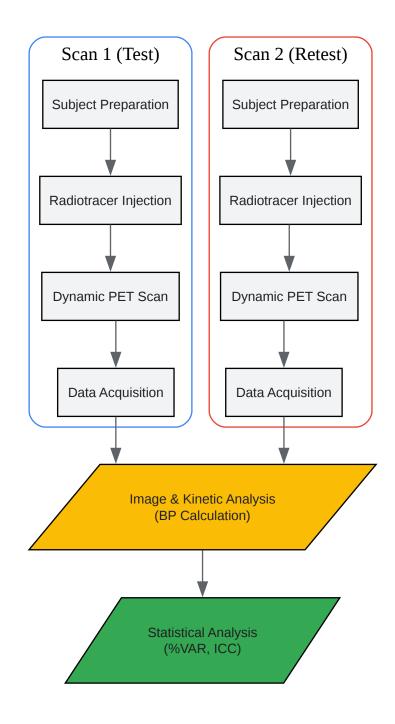
# **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the PDE10A signaling pathway and a typical experimental workflow for a test-retest PET study.









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